(4-Methyl-4H-triazol-3-ylsulfanyl)-acetic acid synthesis pathway
(4-Methyl-4H-triazol-3-ylsulfanyl)-acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of (4-Methyl-4H-triazol-3-ylsulfanyl)-acetic acid
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active agents and functional materials.[1][2] The functionalization of this heterocyclic core allows for the fine-tuning of chemical properties, leading to compounds with diverse applications. (4-Methyl-4H-triazol-3-ylsulfanyl)-acetic acid is one such derivative, incorporating a carboxylic acid moiety via a thioether linkage. This modification introduces a key functional group for further derivatization or for modulating properties such as solubility and metal-binding capacity.
This guide provides a comprehensive, field-proven pathway for the synthesis of (4-Methyl-4H-triazol-3-ylsulfanyl)-acetic acid. As senior application scientists, we move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. The protocols are designed to be self-validating, with clear benchmarks for characterization, ensuring both reliability and reproducibility for researchers in drug discovery and chemical synthesis.
Section 1: Retrosynthetic Analysis and Synthesis Pathway Overview
The synthesis of the target molecule is logically approached via a two-step sequence. The core strategy involves the initial construction of the methylated triazole-thiol heterocycle, followed by the attachment of the acetic acid side chain through an S-alkylation reaction.
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Step 1: Formation of the Key Intermediate. The synthesis begins with the formation of 4-methyl-4H-1,2,4-triazole-3-thiol. This is reliably achieved through the base-catalyzed intramolecular cyclization of a 4-methylthiosemicarbazide precursor.
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Step 2: S-Alkylation. The thiol group of the triazole intermediate is then alkylated using chloroacetic acid. This reaction proceeds via a nucleophilic substitution mechanism to form the final thioether linkage.
The overall synthetic workflow is depicted below.
Caption: High-level overview of the two-part synthesis pathway.
Section 2: Synthesis of Key Intermediate: 4-Methyl-4H-1,2,4-triazole-3-thiol
The successful synthesis of the final product hinges on the efficient preparation of the 4-methyl-4H-1,2,4-triazole-3-thiol intermediate. This compound can exist in tautomeric equilibrium between the thiol and thione forms.
Principle and Mechanism: Alkaline Cyclization
The formation of the 1,2,4-triazole ring is a classic example of heterocyclic chemistry, achieved by the cyclization of a thiosemicarbazide derivative in an alkaline medium.[3][4] The reaction proceeds via an intramolecular nucleophilic attack followed by dehydration (elimination of a water molecule). The base (e.g., potassium hydroxide) serves two primary roles: it acts as a catalyst to facilitate the cyclization and ensures the resulting thiol/thione is in its soluble salt form, driving the reaction to completion.
Detailed Experimental Protocol
Materials:
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4-Methylthiosemicarbazide
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Potassium Hydroxide (KOH)
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Deionized Water
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylthiosemicarbazide (1.0 eq) in an aqueous solution of potassium hydroxide (e.g., 8-10% w/v) (1.2 eq).
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Cyclization: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the evolution of hydrogen sulfide gas (note: conduct in a well-ventilated fume hood), which typically ceases after 3-4 hours.[3]
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Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature and then further in an ice bath.
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Precipitation: Slowly acidify the cold reaction mixture with concentrated HCl while stirring. The goal is to protonate the potassium thiolate salt, causing the neutral 4-methyl-4H-1,2,4-triazole-3-thiol to precipitate out of the solution. Adjust the pH to approximately 5-6.[5]
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Isolation: Collect the resulting white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
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Purification: Dry the crude product. For higher purity, the solid can be recrystallized from a suitable solvent such as an ethanol-water mixture.
Section 3: Synthesis of (4-Methyl-4H-triazol-3-ylsulfanyl)-acetic acid
This step involves the formation of a stable thioether bond, a common and robust reaction in organic synthesis.
Principle and Mechanism: S-Alkylation via Nucleophilic Substitution
This reaction is a classic Williamson-type synthesis adapted for a thioether. The thiol group of the triazole intermediate is weakly acidic and is readily deprotonated by a base (like NaOH or KOH) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic α-carbon of chloroacetic acid in an SN2 (bimolecular nucleophilic substitution) reaction, displacing the chloride leaving group. The result is the formation of the desired C-S bond. This modification involves an S-alkylation with chloroacetic acid under conditions similar to the Williamson reaction.[6]
Detailed Experimental Protocol
Caption: Step-by-step experimental workflow for the S-alkylation reaction.
Materials:
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4-Methyl-4H-1,2,4-triazole-3-thiol (from Step 1)
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Chloroacetic Acid
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Sodium Hydroxide (NaOH)
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Deionized Water
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
Procedure:
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Thiolate Formation: In a round-bottom flask, dissolve 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq). A small amount of ethanol can be added to aid dissolution. Stir until a clear solution is obtained.
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Reagent Addition: In a separate beaker, prepare a solution of chloroacetic acid (1.05 eq) in a minimal amount of water. Add this solution dropwise to the stirred thiolate solution at room temperature.
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Reaction: Upon completion of the addition, equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
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Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated HCl to a pH of ~2-3. The target carboxylic acid, being insoluble in the acidic aqueous medium, will precipitate.
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Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure (4-Methyl-4H-triazol-3-ylsulfanyl)-acetic acid.
Section 4: Product Characterization and Data
Validation of the final product's identity and purity is critical. The following tables summarize the expected physicochemical and spectroscopic data for (4-Methyl-4H-triazol-3-ylsulfanyl)-acetic acid.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | [7] |
| Molecular Weight | 173.20 g/mol | [7] |
| Appearance | White to off-white solid | General observation for similar compounds |
| CAS Number | 200816-06-4 | [7] |
Spectroscopic Data Analysis
| Technique | Expected Signature Peaks | Rationale |
| ¹H NMR | δ ~10-13 ppm (broad s, 1H)δ ~8.5 ppm (s, 1H)δ ~4.0 ppm (s, 2H)δ ~3.6 ppm (s, 3H) | Carboxylic acid proton (-COOH)Triazole ring C-H protonMethylene protons (-S-CH₂ -COOH)N-Methyl protons (-N-CH₃ ) |
| ¹³C NMR | δ ~170 ppmδ ~155 ppmδ ~145 ppmδ ~35 ppmδ ~32 ppm | Carboxylic acid carbon (-C OOH)Triazole ring C-S carbonTriazole ring C-H carbonMethylene carbon (-S-C H₂-COOH)N-Methyl carbon (-N-C H₃) |
| FT-IR (cm⁻¹) | ~2500-3300 (broad)~1700 (strong)~1550 (medium)~1300 (medium) | O-H stretch of carboxylic acidC=O stretch of carboxylic acidC=N stretch of triazole ringC-S stretch |
Section 5: Safety and Reagent Handling
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Chloroacetic Acid: Highly corrosive and toxic. It can cause severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
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Strong Bases (KOH, NaOH): Corrosive. Avoid contact with skin and eyes.
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Concentrated HCl: Corrosive and causes respiratory irritation. Handle with care in a fume hood.
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General Precautions: The synthesis of the triazole intermediate may evolve toxic hydrogen sulfide gas and should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of (4-Methyl-4H-triazol-3-ylsulfanyl)-acetic acid is reliably achieved through a robust and efficient two-step pathway. This process, involving the alkaline cyclization of 4-methylthiosemicarbazide followed by S-alkylation with chloroacetic acid, utilizes common reagents and standard laboratory techniques. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable compound for applications in drug development, coordination chemistry, and materials science.
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